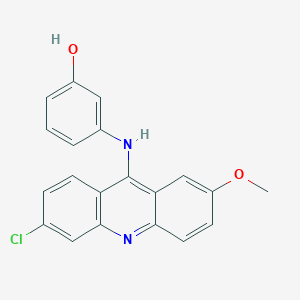
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol is a chemical compound known for its unique structure and properties It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of a chloro, methoxy, and amino group attached to the acridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . The reaction conditions often include heating and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Starting Material: 6,9-Dichloro-2-methoxyacridine
Reagents: Phenol, Ammonium carbonate
Conditions: Heating, Solvent (e.g., ethanol)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the acridine ring structure.
Applications De Recherche Scientifique
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Employed as a fluorescent probe for DNA labeling and studying cation and anion movement across membranes
Medicine: Investigated for its potential anticancer and antinociceptive activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol involves its interaction with biological molecules. It can intercalate into DNA, disrupting transcription and translation processes . Additionally, it has been shown to inhibit enzymes such as acetylcholinesterase, affecting neurotransmission . The compound’s antitumor activity is linked to its ability to induce oxidative stress and inhibit angiogenesis .
Comparaison Avec Des Composés Similaires
3-(6-Chloro-2-methoxyacridin-9-ylamino)phenol can be compared with other acridine derivatives:
9-Amino-6-chloro-2-methoxyacridine: Similar structure but lacks the phenol group, used as a DNA intercalator.
Ellipticines: Another class of compounds with anticancer properties, but with a different core structure.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Propriétés
Formule moléculaire |
C20H15ClN2O2 |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
3-[(6-chloro-2-methoxyacridin-9-yl)amino]phenol |
InChI |
InChI=1S/C20H15ClN2O2/c1-25-15-6-8-18-17(11-15)20(22-13-3-2-4-14(24)10-13)16-7-5-12(21)9-19(16)23-18/h2-11,24H,1H3,(H,22,23) |
Clé InChI |
AFIOHDFSEWOLPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




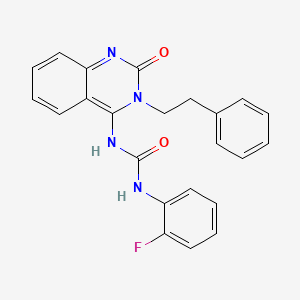
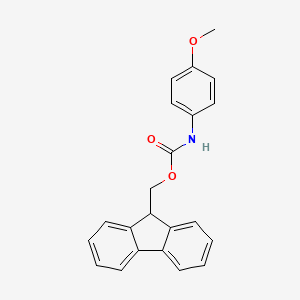


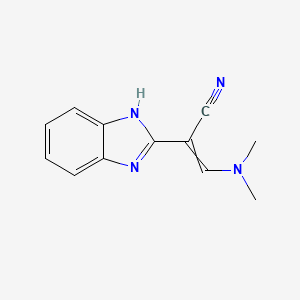
![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
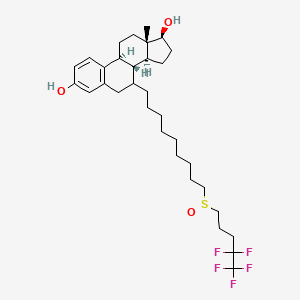

![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)
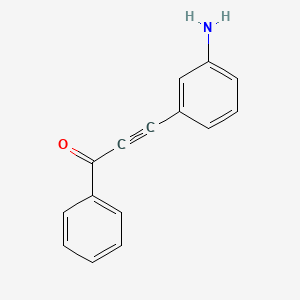
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
